(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N5OS/c24-23(25,26)17-7-8-20(27-14-17)29-10-12-30(13-11-29)21(32)16-4-3-9-31(15-16)22-28-18-5-1-2-6-19(18)33-22/h1-2,5-8,14,16H,3-4,9-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHLMFVYWQAYDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the inflammatory response, converting arachidonic acid into prostaglandins.
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the production of prostaglandins, which are key mediators of inflammation. The downstream effects include a reduction in inflammation and associated symptoms.
Biological Activity
The compound (1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone , often referred to as a thiazole and piperazine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Structure and Synthesis
The compound features a complex structure incorporating a benzo[d]thiazole moiety linked to a piperidine and piperazine framework. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological interactions.
Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown promising cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 | Induces apoptosis via Bcl-2 inhibition |
| Compound B | U251 (human glioblastoma) | <10 | Disrupts cell cycle progression |
| Target Compound | Multiple lines | TBD | TBD |
The structure-activity relationship (SAR) suggests that the presence of electron-donating groups, such as methoxy or trifluoromethyl, significantly enhances cytotoxicity.
Anticonvulsant Activity
Thiazole-containing compounds have also been investigated for anticonvulsant properties. A study demonstrated that certain derivatives could effectively reduce seizure activity in animal models, suggesting potential therapeutic applications in epilepsy.
Enzyme Inhibition
The compound is hypothesized to inhibit specific enzymes associated with tumor progression and neurodegenerative diseases. For example, inhibitors targeting phosphodiesterase enzymes have shown promise in modulating signaling pathways relevant to cancer and neurological disorders.
Case Studies
- Antitumor Efficacy : A recent study evaluated the antitumor effects of thiazole derivatives similar to the target compound against various cancer cell lines. The findings highlighted significant apoptosis induction in treated cells compared to controls.
- Neuroprotective Effects : Another investigation focused on the neuroprotective potential of piperazine derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate oxidative stress and neuronal death.
Research Findings
Recent literature emphasizes the importance of the thiazole moiety in conferring biological activity:
- Anticancer Mechanisms : Thiazoles have been shown to interact with cellular targets such as tubulin and topoisomerases, leading to disrupted mitotic processes.
- Neuropharmacological Effects : Compounds containing piperazine and thiazole structures have demonstrated effects on neurotransmitter systems, indicating potential roles in treating mood disorders and cognitive dysfunction.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
- Methodological Answer : The synthesis involves multi-step procedures, typically starting with the formation of the benzothiazole-piperidine core followed by coupling to the trifluoromethylpyridine-substituted piperazine. Key considerations include:
- Catalysts : Use coupling agents like carbodiimides for amide bond formation (common in benzothiazole-piperazine linkages) .
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to stabilize intermediates .
- Temperature Control : Reactions often require reflux conditions (e.g., 80–120°C) for optimal yield .
- Purification : HPLC or column chromatography is essential to isolate the final product with ≥95% purity .
Example yields from analogous compounds range from 8% to 78%, depending on substituent effects and reaction optimization .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with benzothiazole protons appearing as distinct singlets (δ 7.5–8.5 ppm) and piperidine/piperazine signals in δ 2.5–4.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion for C21H20F3N5OS2: calculated 512.12, observed 512.14) .
- HPLC : Retention times (e.g., 11.35–11.96 min) and peak areas (≥97% at 254 nm) ensure purity .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 72.85% vs. 72.95%) to detect impurities .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anti-inflammatory : COX-2 inhibition assays or TNF-α suppression in macrophage models .
- CNS Targets : Radioligand binding assays for serotonin/dopamine receptors due to piperazine motifs .
Use positive controls (e.g., ciprofloxacin for antimicrobials) and replicate experiments (n ≥ 3) to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Focus on modular substitutions:
- Benzothiazole Modifications : Replace with benzo[d]oxazole or thiadiazole to alter lipophilicity .
- Piperazine Substituents : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
- Methanone Linker : Test alternative ketone bioisosteres (e.g., sulfone) for improved binding .
Quantify changes using IC50 values (e.g., 0.5–10 µM in enzyme inhibition assays) and correlate with computational docking scores .
Q. How can contradictory biological data across studies be resolved?
- Methodological Answer : Common discrepancies arise from:
- Purity Variability : Impurities >5% can skew results; re-characterize batches via HPLC/MS .
- Assay Conditions : Standardize pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration ≤1%) .
- Orthogonal Assays : Cross-validate antimicrobial activity with both MIC and time-kill assays .
For example, a compound showing 12% yield with low purity (HPLC: 85%) may falsely report weak activity, while a 78%-pure batch demonstrates efficacy .
Q. What computational strategies predict target engagement and mechanism of action?
- Methodological Answer : Use in silico tools to:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like 5-HT2A (docking scores ≤ -8.0 kcal/mol suggest strong binding) .
- ADMET Prediction : SwissADME to assess permeability (e.g., LogP ~3.5) and cytochrome P450 liabilities .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to identify critical binding residues .
Validate predictions with mutagenesis studies (e.g., alanine scanning of key receptor residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
